molecular formula C20H21NO5S B2926241 6,7-dimethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-95-0

6,7-dimethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2926241
CAS RN: 899214-95-0
M. Wt: 387.45
InChI Key: WFUCBOATWZJWFH-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-hydroxy-5-methylbenzamide” is related and has a molecular formula of C21H26N2O4 .


Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .


Molecular Structure Analysis

In the mass spectra of compounds, the peaks for the molecular ions are of low intensity. The main direction of fragmentation is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide .


Chemical Reactions Analysis

Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .


Physical And Chemical Properties Analysis

The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Scientific Research Applications

Synthesis Methodologies

A pivotal study by Saitoh et al. (2001) introduced a synthesis method involving Pummerer-type cyclization, highlighting the utility of boron trifluoride diethyl etherate in enhancing cyclization yields. This process led to the successful synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and its analogs, demonstrating the potential for creating diverse quinoline derivatives (Saitoh et al., 2001). The methodology underscores the compound's role in facilitating complex chemical transformations, which are crucial in drug development and synthetic chemistry.

Pharmacological Profile Exploration

The pharmacological exploration of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides by Gitto et al. (2009) identified these derivatives as potent anticonvulsants in animal models of epilepsy. This study pointed towards the structure-activity relationships critical for designing novel anticonvulsant agents, where the sulfonamide function was identified as a key feature for potential enzyme inhibition, specifically targeting carbonic anhydrase (Gitto et al., 2009). This investigation highlights the therapeutic relevance of the quinoline derivatives in addressing neurological disorders.

Chemical Properties and Reactions

The work by Rao et al. (2015) on the Pd(II)-catalyzed sulfonylation of unactivated C(sp3)-H bonds with sodium arylsulfinates provided insights into the compound's chemical versatility. This reaction showcases excellent functional group tolerance and enables the late-stage modification of complex molecules, illustrating the compound's broad applicability in organic synthesis and drug discovery (Rao et al., 2015).

Safety and Hazards

The safety data sheet for 6,7-Dimethoxy-3,4-dihydroisoquinoline indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline in protic solvents is a topic of ongoing research .

properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-10-21-13-19(27(23,24)14-8-6-5-7-9-14)20(22)15-11-17(25-2)18(26-3)12-16(15)21/h5-9,11-13H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUCBOATWZJWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

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